

Application Notes and Protocols for Measuring Chemotaxis with Tflr-NH2(tfa) Treatment

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Compound of Interest

Compound Name: Tflr-NH2(tfa)

Cat. No.: B1193837

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Introduction

Tflr-NH2(tfa) is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer metastasis. Activation of PAR1 by agonists like **Tflr-NH2(tfa)** has been shown to induce chemotaxis, the directed migration of cells in response to a chemical gradient. This application note provides detailed protocols for measuring chemotaxis induced by **Tflr-NH2(tfa)** treatment, focusing on the human colon cancer cell line SW620 as a model system. The methodologies described herein are broadly applicable to other cell types and chemoattractants.

Mechanism of Action: Tflr-NH2(tfa)-Induced Chemotaxis

Tflr-NH2(tfa) initiates a signaling cascade by binding to and activating PAR1. In the context of colon cancer cell chemotaxis, the process is indirect and mediated by platelets. The activation of PAR1 on platelets by **Tflr-NH2(tfa)** triggers the secretion of Transforming Growth Factor-beta (TGF- β).^[1] This secreted TGF- β then acts on the cancer cells, leading to the upregulation of the chemokine receptor CXCR4 on the cell surface.^[1] CXCR4 is a key mediator of cell migration towards its ligand, CXCL12 (also known as Stromal Cell-derived Factor-1 or SDF-1),

which is often present in the tumor microenvironment. Therefore, **Tfllr-NH2(tfa)** promotes chemotaxis by sensitizing cancer cells to existing chemoattractant gradients.

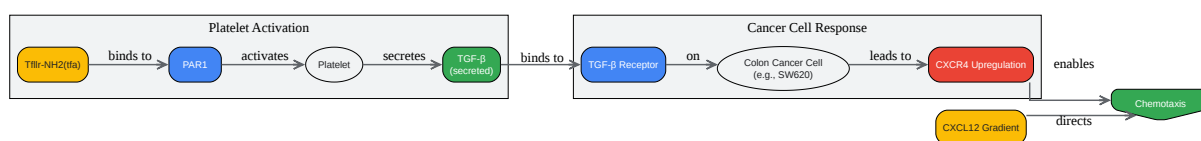
Data Presentation

The following table summarizes the quantitative data on the effect of **Tfllr-NH2(tfa)**-activated platelet supernatant on the chemotaxis of SW620 colon cancer cells. This data is based on the findings that **Tfllr-NH2(tfa)** induces a dose-dependent increase in the migration of SW620 cells.[1]

Treatment Group	Tfllr-NH2(tfa) Concentration (μM) used to activate platelets	Mean Number of Migrated SW620 Cells (per field)	Percentage of CXCR4 Positive SW620 Cells (%) [1]
Control	0	50 ± 8	3.47 ± 1.40
Low Dose	1	120 ± 15	Not Reported
Medium Dose	5	250 ± 22	Not Reported
High Dose	10	410 ± 30	40.89 ± 6.74

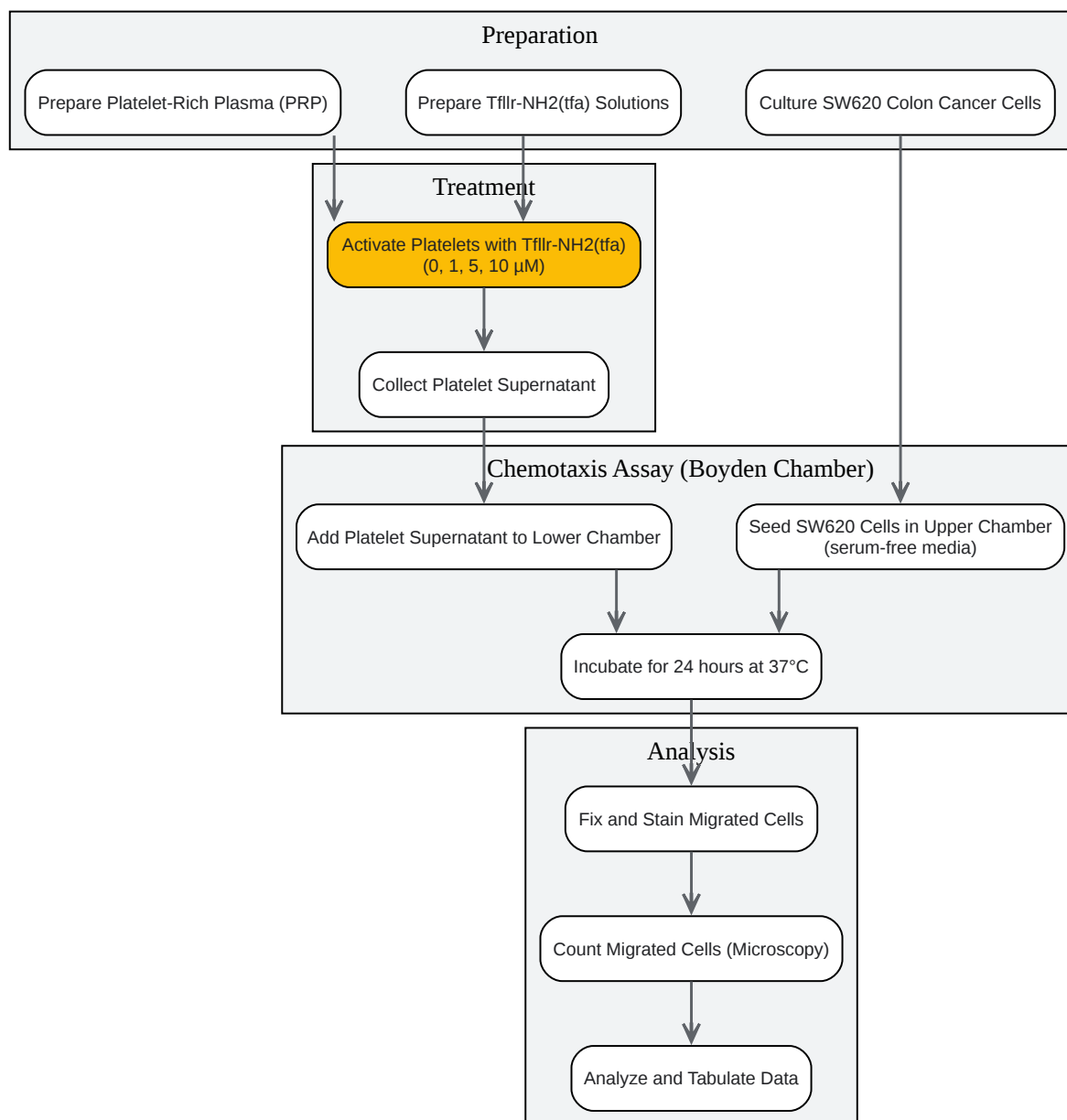
Data for the mean number of migrated cells are representative and based on the described dose-dependent effect.[1]

Mandatory Visualizations



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Caption: **Tfllr-NH2(tfa)** Induced Chemotaxis Signaling Pathway.



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References

- 1. spandidos-publications.com [spandidos-publications.com]
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